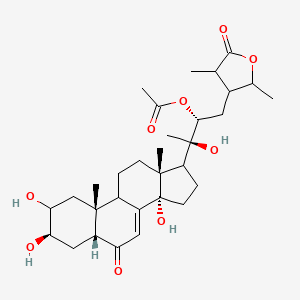
Ajugalide E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ajugalide E is typically isolated from Ajuga taiwanensis through a series of extraction and purification steps . The plant material is first dried and powdered, then extracted with a suitable solvent such as methanol or ethanol . The extract is concentrated and subjected to chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound . The structure of this compound is determined using spectral analysis, including high-resolution one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Ajugalide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a model compound for studying the synthesis and reactivity of phytoecdysteroids . In biology, Ajugalide E has been investigated for its role in regulating molting and metamorphosis in insects . In medicine, it has shown potential as an anti-inflammatory, anti-ulcer, and anti-rheumatic agent . Additionally, this compound has been explored for its potential use in the treatment of diabetes and as a diuretic .
Mecanismo De Acción
The mechanism of action of Ajugalide E involves its interaction with specific molecular targets and pathways . As a phytoecdysteroid, this compound mimics the action of ecdysone, the insect molting hormone . It binds to ecdysone receptors, triggering a cascade of events that regulate molting, metamorphosis, and reproduction in insects . In mammals, this compound has been shown to modulate various signaling pathways, including those involved in inflammation and insulin regulation .
Comparación Con Compuestos Similares
Ajugalide E is one of several phytoecdysteroids isolated from the genus Ajuga . Other similar compounds include ajugalide A, ajugalide B, ajugalide C, and ajugalide D . These compounds share a similar core structure but differ in the functional groups attached to the steroid backbone . This compound is unique due to its specific arrangement of hydroxyl and keto groups, which contribute to its distinct biological activities .
Propiedades
Fórmula molecular |
C31H46O9 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
[(2R,3R)-1-(2,4-dimethyl-5-oxooxolan-3-yl)-3-hydroxy-3-[(3R,5R,10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butan-2-yl] acetate |
InChI |
InChI=1S/C31H46O9/c1-15-18(16(2)39-27(15)36)11-26(40-17(3)32)30(6,37)25-8-10-31(38)20-12-22(33)21-13-23(34)24(35)14-28(21,4)19(20)7-9-29(25,31)5/h12,15-16,18-19,21,23-26,34-35,37-38H,7-11,13-14H2,1-6H3/t15?,16?,18?,19?,21-,23+,24?,25?,26+,28+,29+,30+,31+/m0/s1 |
Clave InChI |
GFPSWBAAJFSDOH-WXKJYEQQSA-N |
SMILES isomérico |
CC1C(C(OC1=O)C)C[C@H]([C@@](C)(C2CC[C@@]3([C@@]2(CCC4C3=CC(=O)[C@H]5[C@@]4(CC([C@@H](C5)O)O)C)C)O)O)OC(=O)C |
SMILES canónico |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















